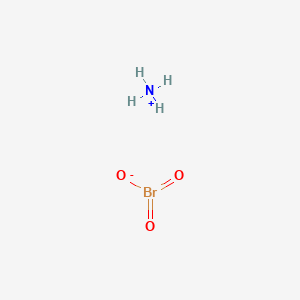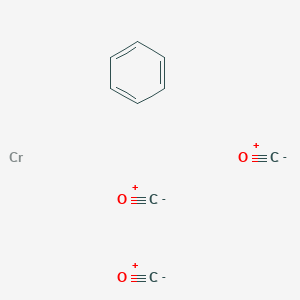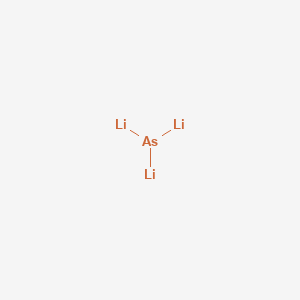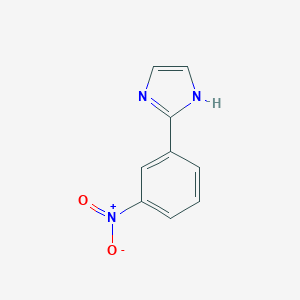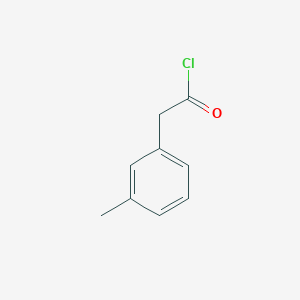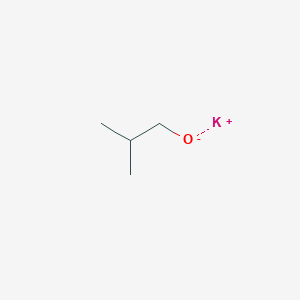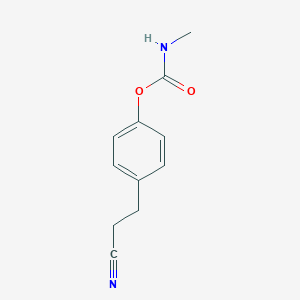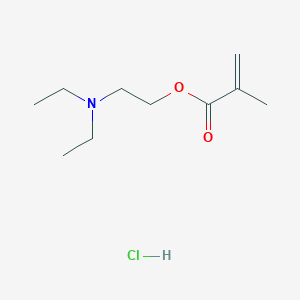
2-(Diethylamino)ethyl methacrylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl methacrylate hydrochloride, commonly known as DEAEMA, is a monomer used in the synthesis of various polymers. DEAEMA is a water-soluble monomer that is commonly used in the synthesis of pH-sensitive polymers. The monomer has a molecular formula of C10H20ClNO2 and a molecular weight of 225.73 g/mol.
Mecanismo De Acción
DEAEMA-based polymers work by responding to changes in pH. When the pH of the environment changes, the polymer undergoes a conformational change, which results in the release of drugs or changes in color. The mechanism of action of DEAEMA-based biosensors involves the binding of the polymer to a target molecule, which results in a change in pH, causing the polymer to change color.
Efectos Bioquímicos Y Fisiológicos
DEAEMA has no known biochemical or physiological effects, as it is not used as a drug or a therapeutic agent. However, DEAEMA-based polymers and biosensors can have various biochemical and physiological effects, depending on the application. For example, DEAEMA-based drug delivery systems can have therapeutic effects, as the polymers can be used to deliver drugs to specific sites in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEAEMA-based polymers and biosensors have various advantages and limitations for lab experiments. One of the advantages of DEAEMA-based polymers is their ability to respond to changes in pH, making them useful in drug delivery systems and biosensors. However, DEAEMA-based polymers can be difficult to synthesize and purify, which can limit their use in lab experiments.
Direcciones Futuras
DEAEMA has various future directions, including the development of new synthesis methods, the synthesis of new polymers and biosensors, and the exploration of new scientific research applications. One of the future directions for DEAEMA is the development of new synthesis methods that are more efficient and cost-effective. Another future direction is the synthesis of new polymers and biosensors that have improved properties, such as increased sensitivity and specificity. Finally, the exploration of new scientific research applications for DEAEMA-based polymers and biosensors is a future direction that has the potential to lead to new discoveries and innovations.
Métodos De Síntesis
DEAEMA can be synthesized using various methods. One of the most common methods involves the reaction of diethylaminoethanol with methacrylic acid in the presence of hydrochloric acid. The reaction produces DEAEMA hydrochloride salt, which can be purified using various methods, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
DEAEMA has various scientific research applications, including the synthesis of pH-sensitive polymers, drug delivery systems, and biosensors. DEAEMA-based polymers can be used in drug delivery systems, as the polymers can respond to changes in pH, releasing drugs in response to changes in the environment. DEAEMA-based biosensors can be used to detect changes in pH, as the polymers change color in response to changes in pH.
Propiedades
Número CAS |
14314-78-4 |
|---|---|
Nombre del producto |
2-(Diethylamino)ethyl methacrylate hydrochloride |
Fórmula molecular |
C10H20ClNO2 |
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-5-11(6-2)7-8-13-10(12)9(3)4;/h3,5-8H2,1-2,4H3;1H |
Clave InChI |
QZCJFBBBULPQLS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(=C)C.Cl |
SMILES canónico |
CCN(CC)CCOC(=O)C(=C)C.Cl |
Otros números CAS |
14314-78-4 |
Números CAS relacionados |
105-16-8 (Parent) |
Sinónimos |
2-(diethylamino)ethyl methacrylate DEAEM cpd diethylaminoethyl methacrylate Et2NH-ethyl methacrylate N,N-diethylaminoethyl methacrylate N,N-diethylaminoethyl methacrylate acetate N,N-diethylaminoethyl methacrylate hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



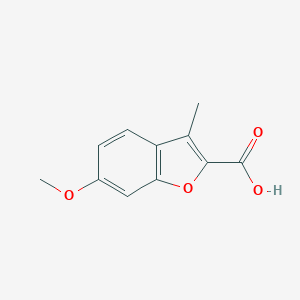
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)


